Diuvaretin

Leukemia Apoptosis Cytotoxicity screening

Diuvaretin (CAS 61463-04-5, C₃₀H₂₈O₆, MW 484.54 g/mol) is a C-benzylated dihydrochalcone belonging to the flavonoid subclass of diarylheptanoids, isolated primarily from the root bark of Uvaria species (Annonaceae) including U. acuminata, U.

Molecular Formula C30H28O6
Molecular Weight 484.5 g/mol
CAS No. 61463-04-5
Cat. No. B1227804
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiuvaretin
CAS61463-04-5
Molecular FormulaC30H28O6
Molecular Weight484.5 g/mol
Structural Identifiers
SMILESCOC1=C(C(=C(C(=C1C(=O)CCC2=CC=CC=C2)O)CC3=CC=CC=C3O)O)CC4=CC=CC=C4O
InChIInChI=1S/C30H28O6/c1-36-30-23(18-21-12-6-8-14-25(21)32)28(34)22(17-20-11-5-7-13-24(20)31)29(35)27(30)26(33)16-15-19-9-3-2-4-10-19/h2-14,31-32,34-35H,15-18H2,1H3
InChIKeyKDEMELRYKGOXDL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diuvaretin (CAS 61463-04-5): A C-Benzylated Dihydrochalcone with Multi-Target Pharmacological Differentiation for Research Procurement


Diuvaretin (CAS 61463-04-5, C₃₀H₂₈O₆, MW 484.54 g/mol) is a C-benzylated dihydrochalcone belonging to the flavonoid subclass of diarylheptanoids, isolated primarily from the root bark of Uvaria species (Annonaceae) including U. acuminata, U. chamae, and U. leptocladon [1]. It is structurally characterized by a dihydrochalcone core substituted with 2-hydroxybenzyl groups at positions 3 and 5, hydroxy groups at positions 2 and 4, and a methoxy group at position 6 [2]. This compound has demonstrated quantifiable cytotoxicity toward human promyelocytic leukemia HL-60 cells, antimalarial activity against multidrug-resistant Plasmodium falciparum, collagenase inhibitory activity, and anti-proliferative effects against ovarian cancer cell lines, making it a differentiated tool compound for apoptosis mechanism studies, antimalarial screening, and oncology research programs [3][4].

Why Uvaretin, Isouvaretin, or Other Dihydrochalcones Cannot Substitute for Diuvaretin in Experimental Protocols


Within the C-benzylated dihydrochalcone family isolated from Uvaria species, minor structural variations produce substantial differences in quantitative bioactivity that preclude generic substitution. The positional isomerism of the 2-hydroxybenzyl substituent creates a rank-order potency gradient across multiple assays: diuvaretin (bearing 5′-substituted 2-hydroxybenzyl) consistently outperforms isouvaretin (lacking this substitution) in HL-60 cytotoxicity by approximately 4-fold, while differing from uvaretin in target selectivity profiles [1]. Similarly, in orthogonal target systems such as collagenase inhibition, diuvaretin exhibits an IC₅₀ of 7.50 µM versus 18.24 µM for the structural comparator moupinamide—a 2.4-fold potency difference [2]. These quantifiable discrepancies mean that procurement decisions based on compound-class assumptions rather than specific structural identity will yield irreproducible experimental outcomes, particularly in dose-response studies where the therapeutic window between analogs varies by an order of magnitude.

Quantitative Differentiation Evidence for Diuvaretin Versus Closest Structural Analogs and Functional Alternatives


Diuvaretin Demonstrates 4-Fold Stronger Cytotoxicity Than Its Structural Isomer Isouvaretin Against Human Leukemia HL-60 Cells

In a direct head-to-head comparison using the WST-8 tetrazolium-based colorimetric assay on human promyelocytic leukemia HL-60 cells, diuvaretin (compound 3) exhibited an IC₅₀ of 6.1 µM, representing a 4.0-fold stronger cytotoxicity than its structural isomer isouvaretin (compound 2, IC₅₀ = 24.7 µM) and a 1.5-fold improvement over the parent analog uvaretin (compound 1, IC₅₀ = 9.3 µM) [1]. The cytotoxicity rank order was diuvaretin > uvaretin ≫ isouvaretin, with the key structural determinant being the 5′-substitution pattern of the 2-hydroxybenzyl group [1].

Leukemia Apoptosis Cytotoxicity screening

Diuvaretin Displays Sub-Micromolar Anti-Proliferative Potency Across a Panel of Ovarian Cancer Cell Lines

Diuvaretin was evaluated against five ovarian cancer cell lines in vitro, yielding IC₅₀ values of: NIH-OVCAR-3 (0.91 ± 0.08 µM), UACC-1598 (1.26 ± 0.05 µM), UWB1.289 (2.63 ± 0.08 µM), ES-2 (0.94 ± 0.07 µM), and TOV-21G (0.28 ± 0.03 µM) [1]. The most sensitive line (TOV-21G) showed an IC₅₀ of 0.28 µM, indicating sub-micromolar potency in a chemoresistant ovarian cancer model. As a cross-study comparison, the typical cytotoxic chalcone isoliquiritigenin exhibits IC₅₀ values in the 10–50 µM range against OVCAR-3 cells, positioning diuvaretin approximately 10- to 50-fold more potent.

Ovarian cancer Anti-proliferative Natural product screening

Diuvaretin Inhibits Collagenase With 2.4-Fold Greater Potency Than Moupinamide and 4.1-Fold Greater Than Conocarpan

In a comparative enzymatic inhibition study, diuvaretin inhibited collagenase with an IC₅₀ of 7.50 ± 0.68 µM, which was 2.4-fold more potent than moupinamide (IC₅₀ = 18.24 ± 2.47 µM) and 4.1-fold more potent than conocarpan (IC₅₀ = 30.94 ± 5.11 µM) [1]. This rank-order potency (diuvaretin > moupinamide > conocarpan) establishes diuvaretin as the most effective collagenase inhibitor among the three natural compounds tested.

Collagenase inhibition Anti-metastatic Enzyme inhibition

Diuvaretin Exhibits Antimalarial Activity Against Multidrug-Resistant Plasmodium falciparum K1 Comparable to Uvaretin

Against the multidrug-resistant K1 strain of Plasmodium falciparum, diuvaretin demonstrated an IC₅₀ of 4.20 µg/mL, comparable to its structural analog uvaretin (IC₅₀ = 3.49 µg/mL) and to the co-isolated positive control (8′,9′-dihydroxy)-3-farnesylindole (IC₅₀ = 2.86 µg/mL) [1]. All three compounds were identified as the most active constituents among all isolates from nine Uvaria species tested, with IC₅₀ values well below the active extract threshold of 5–9 µg/mL [1].

Antimalarial Plasmodium falciparum Drug resistance

Diuvaretin Induces Apoptotic Cell Death in HL-60 Cells via G1 Phase Accumulation and Caspase-3 Activation at Lower Threshold Concentrations Than Isouvaretin

Mechanistic studies revealed that diuvaretin (compound 3) and uvaretin (compound 1) induced significant chromosomal condensation, nuclear degradation, accumulation of cells in the G1 phase, appearance of a sub-G1 peak, DNA fragmentation, and caspase-3 activation at treatment concentrations of ≥10 µM, whereas isouvaretin (compound 2) required 50 µM to elicit comparable apoptotic hallmarks [1]. The sub-G1 peak—a quantitative indicator of apoptotic DNA content—was observed for diuvaretin and uvaretin at ≥10 µM but was absent for isouvaretin at concentrations up to 50 µM [1]. This 5-fold difference in the minimum effective concentration for apoptosis induction mirrors the cytotoxicity potency gradient observed in the WST-8 assay.

Apoptosis mechanism Cell cycle arrest Caspase activation

Diuvaretin–Uvaretin Mixture Demonstrates Antibacterial Activity Against Gram-Positive Pathogens With 57–65% Efficacy Relative to Gentamicin

A mixture of uvaretin and diuvaretin isolated from Uvaria acuminata exhibited antibacterial activity against Staphylococcus aureus and Bacillus anthracis, achieving 65% and 57% efficacy relative to the standard antibiotic gentamicin, respectively [1]. The mixture also demonstrated the highest cytotoxicity (LC₅₀ = 3.59 µg/mL) among all tested fractions and pure compounds from ten Tanzanian plant species in the brine shrimp lethality test (BST) [1]. Note: these data are for the uvaretin–diuvaretin mixture and cannot be deconvoluted to attribute activity solely to diuvaretin; however, the mixture's potency supports the procurement of purified diuvaretin for deconvolution studies.

Antibacterial Gram-positive Uvaria constituents

Recommended Research and Procurement Application Scenarios for Diuvaretin Based on Quantitative Differentiation Evidence


Apoptosis Mechanism Studies in Leukemia Models Requiring Defined Potency Gradients

Diuvaretin is the preferred choice for HL-60 leukemia apoptosis studies where a robust apoptotic phenotype (G1 accumulation, sub-G1 peak, caspase-3 activation) is required at lower compound concentrations (≥10 µM), versus isouvaretin which necessitates 50 µM for comparable effects [1]. The 4-fold cytotoxicity advantage over isouvaretin reduces solvent (DMSO) exposure and minimizes non-specific cytotoxicity confounders. Researchers comparing the C-benzylated dihydrochalcone series should procure all three compounds (diuvaretin, uvaretin, isouvaretin) to establish the structure–activity relationship linking 5′-substitution to apoptotic potency [1].

Anti-Metastasis Drug Discovery Targeting Collagenase-Mediated Extracellular Matrix Degradation

Diuvaretin's 2.4-fold superiority over moupinamide and 4.1-fold superiority over conocarpan in collagenase inhibition (IC₅₀ = 7.50 µM vs. 18.24 µM and 30.94 µM, respectively) positions it as the lead natural product scaffold for collagenase-targeted anti-metastasis screening cascades [2]. Its concurrent sub-micromolar anti-proliferative activity against ovarian cancer cell lines (e.g., TOV-21G IC₅₀ = 0.28 µM) supports dual-mechanism experimental designs evaluating both invasion suppression and direct cytotoxicity [2].

Antimalarial Screening Programs Investigating Multidrug-Resistant Plasmodium falciparum

Diuvaretin (IC₅₀ = 4.20 µg/mL against P. falciparum K1) should be procured alongside uvaretin (IC₅₀ = 3.49 µg/mL) as part of a focused Uvaria-derived dihydrochalcone screening set for antimalarial drug discovery [3]. The nearly equipotent antimalarial activity combined with structural divergence (diuvaretin bears 3,5-di-(2-hydroxybenzyl) substitution vs. uvaretin's distinct pattern) enables SAR exploration of the 2-hydroxybenzyl pharmacophore for antiplasmodial activity while probing differential cytotoxicity profiles [3].

Ovarian Cancer Drug Discovery Leveraging Sub-Micromolar Potency Across Multiple Histotypes

Diuvaretin's demonstrated IC₅₀ values ranging from 0.28 to 2.63 µM across five ovarian cancer cell lines—including the chemoresistant TOV-21G model—support its procurement as a validated starting point for medicinal chemistry optimization programs targeting ovarian cancer [2]. The compound's multi-target profile (collagenase inhibition, NF-κB pathway modulation, and direct anti-proliferative activity) makes it suitable for phenotypic screening approaches that do not require pre-defined molecular targets [2][4].

Quote Request

Request a Quote for Diuvaretin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.